4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride
Description
4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative featuring two methyl groups at positions 4 and 5 of the six-membered ring and a carboxylic acid group at position 2, which is neutralized as a hydrochloride salt. This compound is part of a broader class of piperidine-based molecules, which are widely studied for their applications in medicinal chemistry, agrochemicals, and organic synthesis.
Properties
IUPAC Name |
4,5-dimethylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOSDNQSBLLCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCC1C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethylpiperidine with chloroacetic acid, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and amine derivatives, which are valuable intermediates in pharmaceutical and chemical industries .
Scientific Research Applications
Synthesis and Production Methods
The synthesis of 4,5-Dimethylpiperidine-2-carboxylic acid; hydrochloride typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 4,5-dimethylpiperidine with chloroacetic acid, followed by treatment with hydrochloric acid to yield the hydrochloride salt. In industrial settings, large-scale batch reactors are utilized to maintain controlled conditions for optimal yield and purity. Purification methods such as crystallization are often employed to obtain the final product.
Chemistry
In the field of chemistry, 4,5-Dimethylpiperidine-2-carboxylic acid; hydrochloride serves as a building block for synthesizing complex organic molecules. Its structural properties facilitate the formation of various derivatives that can be explored for different chemical reactions.
Biology
The compound is extensively utilized in biological research, particularly in studies related to enzyme-substrate interactions . It acts as a precursor for biologically active molecules and has been shown to interact with specific enzymes, potentially modulating their activity.
Medicine
In medicinal chemistry, this compound plays a crucial role in the development of pharmaceuticals , especially those targeting neurological disorders. Its ability to inhibit enzymes like acetylcholinesterase positions it as a candidate for treating conditions such as Alzheimer's disease by increasing acetylcholine levels in the brain.
4,5-Dimethylpiperidine-2-carboxylic acid; hydrochloride exhibits several noteworthy biological activities:
Enzyme Inhibition : The compound has been identified as an enzyme inhibitor , particularly against cholinesterase enzymes. Studies have shown that it can significantly inhibit both acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative disease treatments.
Anticancer Properties : Recent research indicates that derivatives of this compound may possess anticancer activity . Investigations have revealed that it can induce apoptosis in various cancer cell lines more effectively than traditional chemotherapeutics like bleomycin.
Neuroprotective Effects : The neuroprotective potential of 4,5-Dimethylpiperidine-2-carboxylic acid; hydrochloride is under exploration due to its role in maintaining higher acetylcholine levels through enzyme inhibition. This could be beneficial for patients suffering from Alzheimer's disease.
Study on Enzyme Inhibition
A study evaluated the inhibitory effects of various piperidine derivatives on cholinesterase enzymes. The results demonstrated that compounds with a piperidine moiety exhibited significant inhibition of both acetylcholinesterase and butyrylcholinesterase, suggesting their potential as therapeutic agents for cholinergic deficits associated with Alzheimer's disease.
Anticancer Activity Assessment
In another study focused on anticancer properties, 4,5-Dimethylpiperidine-2-carboxylic acid; hydrochloride was tested against several cancer cell lines. The findings revealed that this compound not only inhibited cell proliferation but also induced apoptosis through mechanisms involving mitochondrial dysfunction and oxidative stress.
Data Tables
| Application Area | Specific Use | Mechanism |
|---|---|---|
| Chemistry | Building Block for Organic Synthesis | Structural versatility allows for derivative formation |
| Biology | Enzyme Interaction Studies | Acts as an enzyme inhibitor or modulator |
| Medicine | Pharmaceutical Development | Targets cholinergic pathways to treat neurological disorders |
| Cancer Research | Anticancer Activity | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism by which 4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 4,5-dimethylpiperidine-2-carboxylic acid hydrochloride and its analogs:
Key Observations:
- Chirality : Compounds like (S)-4,5-didehydropipecolic acid hydrochloride highlight the role of stereochemistry in biological activity, though data for the target compound are lacking.
- Price and Availability : 5,5-Dimethylpiperidine-2-carboxylic acid hydrochloride is commercially available at a high cost (€1,467.00/50 mg), suggesting similar synthesis challenges for the 4,5-dimethyl variant.
Physicochemical Properties
- Solubility : Methyl groups (hydrophobic) likely reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., ). Hydrochloride salts generally improve solubility in polar solvents.
- Stability : Piperidine hydrochlorides are typically stable under standard storage conditions, but substituents like double bonds (e.g., ) may increase reactivity.
Biological Activity
4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring with two methyl groups at positions 4 and 5 and a carboxylic acid functional group at position 2. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of 4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride primarily involves its role as an enzyme inhibitor or modulator . The compound's ability to bind to active sites on enzymes can alter their activity, influencing various biochemical pathways. For example, it may interact with cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine .
Anticancer Properties
Recent studies have indicated that derivatives of piperidine compounds, including 4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride, exhibit anticancer activity . For instance, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds were found to induce apoptosis more effectively than traditional chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound has also been explored for its potential neuroprotective effects. Research indicates that it may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the degradation of acetylcholine. By inhibiting these enzymes, the compound could help maintain higher levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer's disease .
Study on Enzyme Inhibition
A study evaluated the inhibitory effects of various piperidine derivatives on AChE and BuChE. The results demonstrated that compounds with a piperidine moiety exhibited significant inhibition of both enzymes, suggesting their potential as therapeutic agents for cholinergic deficits associated with Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing biological activity .
Anticancer Activity Assessment
In another investigation focused on anticancer properties, 4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride was tested against several cancer cell lines. The findings revealed that this compound not only inhibited cell proliferation but also induced apoptosis through a mechanism involving mitochondrial dysfunction and oxidative stress .
Data Tables
Q & A
Q. How can the structural identity of 4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride be confirmed using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks, mass spectrometry (MS) for molecular weight verification, and FT-IR to identify functional groups (e.g., carboxylic acid O-H stretches at ~2500-3300 cm⁻¹). For crystalline samples, X-ray crystallography provides definitive stereochemical data. Cross-reference spectral libraries (e.g., PubChem, Ashford’s Dictionary) for validation .
Q. What synthetic routes are optimized for preparing 4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride?
- Methodological Answer : Common routes include:
- Ring-closing strategies : Cyclization of linear precursors (e.g., β-keto esters) with ammonia or amines under acidic conditions.
- Hydrochloride salt formation : Neutralize the free base (4,5-Dimethylpiperidine-2-carboxylic acid) with HCl in anhydrous ethanol, followed by recrystallization for purity ≥98% .
Monitor reaction progress via TLC or HPLC and confirm purity using elemental analysis .
Q. What analytical methods are suitable for quantifying 4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride in complex matrices?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm). Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5–3.0). Validate the method per ICH guidelines for linearity (R² >0.999), LOD/LOQ, and recovery (≥95%). For trace analysis, LC-MS/MS enhances sensitivity .
Q. How should 4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride be stored to ensure stability?
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Refer to SDS for disposal guidelines (e.g., incineration) .
Advanced Research Questions
Q. How can chiral resolution of 4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride be achieved for enantiopure studies?
- Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol:trifluoroacetic acid). Alternatively, use enzymatic resolution with lipases or esterases to selectively hydrolyze enantiomers. Confirm enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents .
Q. What degradation pathways occur under accelerated stability conditions, and how can they be mitigated?
Q. How can impurity profiling be conducted for this compound in pharmaceutical formulations?
Q. What computational models predict the biological activity of 4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride?
Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?
Q. What synergistic effects are observed when combining this compound with other bioactive agents?
- Methodological Answer :
Conduct isobolographic analysis to evaluate additive/synergistic effects in cell-based assays (e.g., cytotoxicity). Use CompuSyn software to calculate combination indices (CI <1 indicates synergy). Example: Pair with pyridoxine derivatives to modulate metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
